2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid
Overview
Description
“Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-” is a unique heterocyclic compound. It has a molecular weight of 206.2 and a molecular formula of C9H10N4O2 . This compound is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a topic of significant research. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.2 and a molecular formula of C9H10N4O2 . It is recommended to store this compound at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid” are currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been shown to exhibit a wide range of biological activities.
Mode of Action
Compounds with a 1,2,4-triazolo[1,5-a]pyrimidines moiety have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in inflammatory pathways, leading to a reduction in inflammation.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Given the reported anti-inflammatory activity of similar compounds , it’s plausible that it may affect pathways related to inflammation and immune response.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target and pathway information. Based on the reported anti-inflammatory activity of similar compounds , it can be hypothesized that the compound may lead to a reduction in inflammatory responses at the molecular and cellular levels.
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-9(12-13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDFOBJTWSSECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351936 | |
Record name | Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56347-19-4 | |
Record name | Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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